molecular formula C7H7ClN2O2 B7967825 Methyl 2-(4-chloropyrimidin-2-yl)acetate

Methyl 2-(4-chloropyrimidin-2-yl)acetate

Cat. No.: B7967825
M. Wt: 186.59 g/mol
InChI Key: KBWJGZNLYBMHID-UHFFFAOYSA-N
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Description

(4-Chloro-pyrimidin-2-yl)-aceticacidmethylester is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-pyrimidin-2-yl)-aceticacidmethylester typically involves the reaction of 4-chloropyrimidine with acetic acid and methanol under acidic or basic conditions. The reaction can be catalyzed by various agents, including sulfuric acid or sodium hydroxide, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of (4-Chloro-pyrimidin-2-yl)-aceticacidmethylester is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-pyrimidin-2-yl)-aceticacidmethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-chloro-pyrimidin-2-yl-acetic acid.

    Reduction: Formation of 4-chloro-pyrimidin-2-yl-ethanol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-pyrimidin-2-yl)-aceticacidmethylester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-pyrimidin-2-yl)-aceticacidmethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-pyrimidin-2-yl)-methyl-amine
  • (4-Chloro-pyrimidin-2-yl)-cyclopropyl-amine
  • (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Uniqueness

(4-Chloro-pyrimidin-2-yl)-aceticacidmethylester is unique due to its ester functional group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

methyl 2-(4-chloropyrimidin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJGZNLYBMHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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